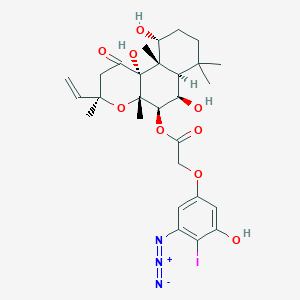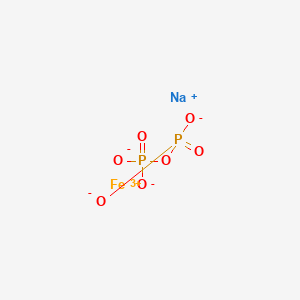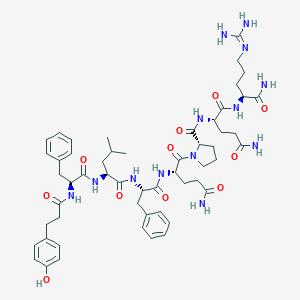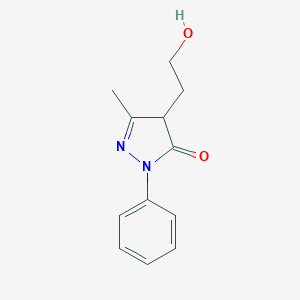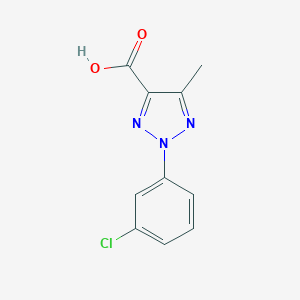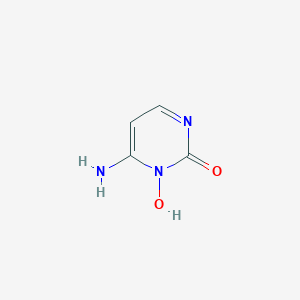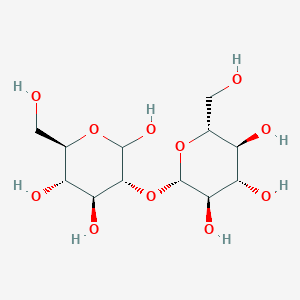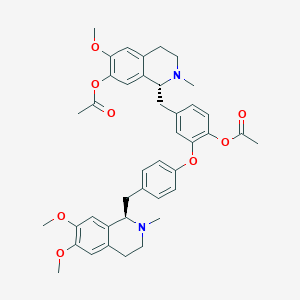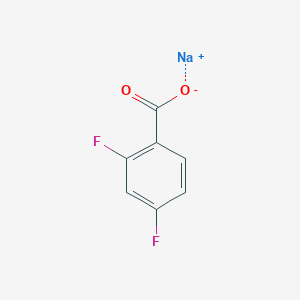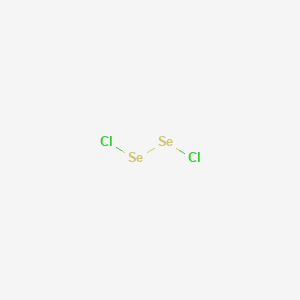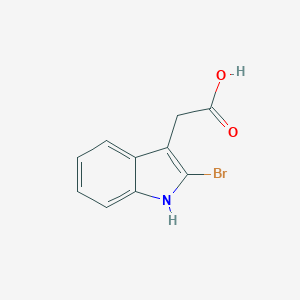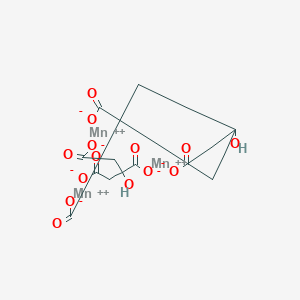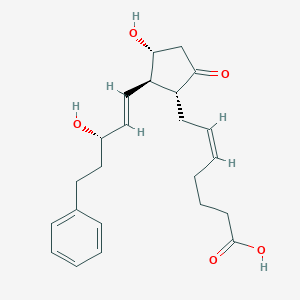
17-phenyl-omega-trinor-PGE2
Descripción general
Descripción
17-phenyl-omega-trinor-PGE2, also known as 17-Phenyl-omega-trinor-pge2 or CL 116147, is classified as a member of the Prostaglandins and related compounds . It is a synthetic analog of PGE2 .
Molecular Structure Analysis
The molecular formula of 17-phenyl-omega-trinor-PGE2 is C23H30O5 . The average mass is 386.481 Da and the monoisotopic mass is 386.209320 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 17-phenyl-omega-trinor-PGE2 include a density of 1.2±0.1 g/cm3, a boiling point of 597.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has a molar refractivity of 109.9±0.3 cm3, a polar surface area of 95 Å2, and a polarizability of 43.6±0.5 10-24 cm3 .
Aplicaciones Científicas De Investigación
Application in Pulmonary Inflammation Research
- Scientific Field : Vascular Pharmacology .
- Summary of the Application : The compound “17-phenyl-omega-trinor-PGE2” was used in a study to investigate its effects on acute lung inflammation in a mouse model .
- Methods of Application : The compound was administered in a model of LPS-induced pulmonary inflammation in mice .
- Results or Outcomes : The study found that “17-phenyl-omega-trinor-PGE2” reduced neutrophil infiltration and inhibited vascular leakage. These effects were mediated via EP4 receptors .
Application in Osteoblastic Cell Line Research
- Scientific Field : Endocrinology .
- Summary of the Application : The compound “17-phenyl-omega-trinor-PGE2” was used in a study to determine the PGE receptor subtypes in MC3T3-E1, an osteoblastic cell line derived from the normal mouse calvaria .
- Methods of Application : The compound was administered to MC3T3-E1 cells, and the effects of subtype-specific analogs on osteoblastic function at confluency and 5 days after confluency were studied .
- Results or Outcomes : The study found that “17-phenyl-omega-trinor-PGE2” increased DNA synthesis and decreased alkaline phosphatase activity .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBVMYJQWZOGGJ-XYRJXBATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274308 | |
| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-phenyl-omega-trinor-PGE2 | |
CAS RN |
38315-43-4 | |
| Record name | 17-Phenyl-ω-trinor-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



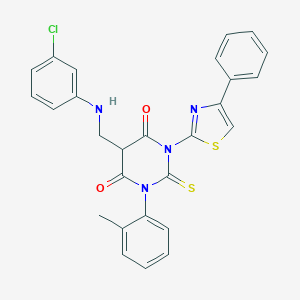
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
